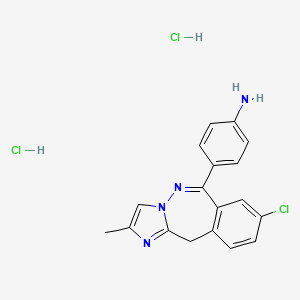
MRT68921 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MRT68921 hydrochloride is the most potent inhibitor of both ULK1 and ULK2, with greater than a 15-fold reduction in the IC50 for ULK1 (2.9 nM) and greater than a 30-fold reduction for ULK2 (1.1 nM). in vitro: MRT68921 potently inhibits ULK1 and ULK2 and block autophagy in cells. MRT68921 specifically blocks autophagic flux through ULK1 inhibition. MRT68921 is able to inhibit the WT-restored ATG13 phosphorylation and autophagy similarly to cells expressing endogenous ULK1.
Aplicaciones Científicas De Investigación
1. Interaction with MRP2 (ABCC2) and Therapeutic Agents
MRT68921 hydrochloride interacts with multidrug resistance-associated protein 2 (MRP2/ABCC2). This interaction is significant in the context of cancer treatment, particularly with anticancer agents like irinotecan hydrochloride (CPT-11). MRP2 mediates the biliary excretion of CPT-11 metabolites, which are associated with gastrointestinal toxicity. By examining the inhibition constants (K(i)) of various compounds, MRT68921 hydrochloride's potential as an MRP2 inhibitor is highlighted. This could be pivotal in preventing the dose-limiting toxic side effects of CPT-11, contributing to more effective cancer therapies (Horikawa, Kato, Tyson, & Sugiyama, 2002).
2. Pharmacologic Studies as a Central Stimulant
Another application of MRT68921 hydrochloride is in pharmacological research as a central stimulant. It has been shown to induce coordinated hyperactivity in experimental animals and affect behavior patterns. This compound's effects are distinct from other stimulants like amphetamine, highlighting its unique pharmacological profile. These findings are crucial for developing new therapeutic agents for neurological disorders or mental health conditions (Brown & Werner, 1954).
3. Analysis of Small Molecules in Tissues
MRT68921 hydrochloride assists in the mass spectrometry imaging (MSI) of small molecules, particularly in tissue analysis. This is valuable in understanding metabolic pathways and mechanisms in various medical conditions, including cerebral ischemia. The application of this compound in MSI offers a sensitive technique for visualizing endogenous molecules, potentially leading to advancements in biomedical research and diagnostics (Liu et al., 2014).
4. Environmental Remediation
In environmental science, MRT68921 hydrochloride has applications in the extraction of phenolic compounds for environmental remediation. Its role in the synthesis of hydrophobic magnetic room temperature ionic liquids (MRTILs) can aid in the efficient extraction of pollutants from various environmental matrices. This contributes significantly to environmental protection and sustainability efforts (Deng, Li, Zhao, Lu, de Rooy, & Warner, 2011).
Propiedades
Fórmula molecular |
C25H35ClN6O |
|---|---|
Peso molecular |
471.04 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)



